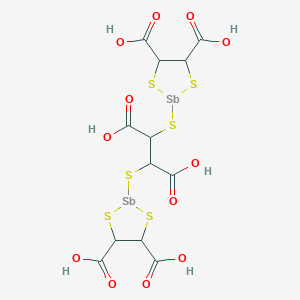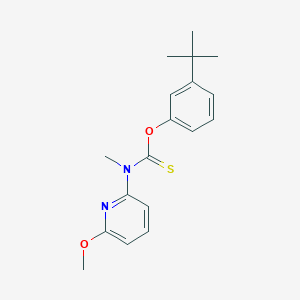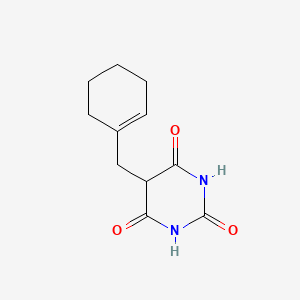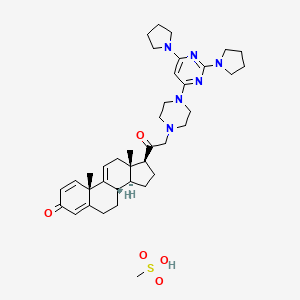
Menisporphine
Übersicht
Beschreibung
Menisporphine is an alkaloid that can be found in Menisperum dauricum DC . It has a molecular weight of 321.33 and a formula of C19H15NO4 .
Synthesis Analysis
The synthesis of Menisporphine starts with the synthesis of 1-(2-bromoaryl) isoquinolines using Bischler–Napieralski chemistry, followed by the replacement of the bromine substituent by cyanide, and subsequent conversion to a carboxylate . A more recent method involves a photoredox-catalyzed direct C–H arylation of the isoquinoline core with aryldiazonium salt .Molecular Structure Analysis
The molecular structure of Menisporphine is classified under Alkaloids and Isoquinoline Alkaloids . The SMILES notation for Menisporphine is O=C(C1=CC(OC)=CC=C12)C3=C(OC)C(OC)=CC4=CC=NC2=C43 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Menisporphine, an isoquinoline alkaloid, has garnered attention due to its complex chemical structure and bioactive potential. Recent advancements in synthetic methods, like the photoredox-catalyzed direct C-H arylation, have facilitated the efficient and mild synthesis of menisporphine. This breakthrough enables a more convergent and flexible approach to accessing diverse isoquinoline structures, broadening the scope for chemical exploration and pharmaceutical applications (Zhang et al., 2014).
Biological Activities and Potential Therapeutic Uses
Menisporphine has been identified as part of the bioactive components in Menispermum dauricum, showing significant selective affinity to D1 receptors, which are crucial in the modulation of neurotransmitter systems in the brain. This affinity suggests a potential role in developing therapies for disorders associated with these neurotransmitter systems (Yu et al., 2011). Furthermore, oxoisoaporphine alkaloids, a family to which menisporphine belongs, have demonstrated various biological properties like cholinesterase and β-amyloid inhibition, monoamine oxidase A inhibition, and acting as a topoisomerase intercalator. These properties present oxoisoaporphine alkaloids, including menisporphine, as prospective agents against Alzheimer's disease, cancer, and depression (Zhang et al., 2018).
Cytotoxic Properties and Cancer Research
Menisporphine has been identified in studies exploring the cytotoxic potential of natural compounds derived from Menispermum dauricum. The isolation of menisporphine and other oxoisoaporphine alkaloids from this plant source and their cytotoxic evaluation against cancer cell lines underscores the potential of these compounds in cancer therapy research. The cytotoxic properties of menisporphine against cancer cells highlight its potential as a lead compound for developing novel anticancer drugs (Yu et al., 2001).
Eigenschaften
IUPAC Name |
5,10,11-trimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-11-4-5-12-13(9-11)18(21)16-15-10(6-7-20-17(12)15)8-14(23-2)19(16)24-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMNRPHVHDOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC=CC4=CC(=C(C(=C43)C2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232245 | |
| Record name | Menisporphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83287-02-9 | |
| Record name | Menisporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083287029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menisporphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





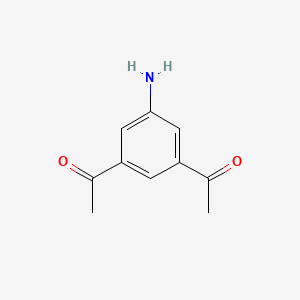
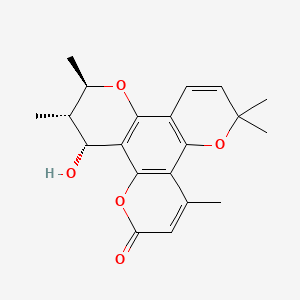
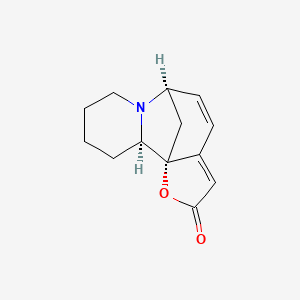

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)
